molecular formula C19H18N2O2S B2713324 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide CAS No. 476295-71-3

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide

Cat. No.: B2713324
CAS No.: 476295-71-3
M. Wt: 338.43
InChI Key: OFJSOABSBYJZPI-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide is a synthetic 1,3-thiazole derivative offered for investigative use in biochemical and pharmacological research. Compounds featuring the 1,3-thiazole scaffold are extensively investigated due to their broad spectrum of potential biological activities . Structurally related analogs have been identified as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a metabolic enzyme that is critical for the growth and survival of many cancer cells . As such, this compound class holds significant research value for exploring cancer cell metabolism, particularly in Myc-dependent malignancies where glutaminolysis is a dominant energy source . The mechanism of action for similar inhibitors involves binding to an allosteric site on GLS, facilitating the formation of an inactive tetramer and thereby reducing the production of glutamate . Beyond oncology research, thiazole-containing compounds are also studied as potential inhibitors of other enzymes, such as urease, which is implicated in various pathogenic processes , and as building blocks in the design of novel antiviral agents . Researchers can utilize this compound as a key intermediate or reference standard in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents with improved potency and drug-like properties. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14-18(15-8-4-2-5-9-15)21-19(24-14)20-17(22)12-13-23-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJSOABSBYJZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCOC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-amine with 3-phenoxypropanoic acid or its derivatives under appropriate conditions. The reaction may be catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the amide group may produce primary or secondary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenoxypropanamide moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related analogs from , and :

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Functional Groups
Target Compound C₁₉H₁₇N₃O₂S* 375.42 (calculated) N/A 5-Methyl-4-phenylthiazole, phenoxypropanamide
8e () C₁₅H₁₄N₄O₂S₂ 354.43 117–118 Phenyl, oxadiazole sulfanyl
8h () C₁₅H₁₃N₅O₄S₂ 407.43 158–159 3-Nitrophenyl, oxadiazole sulfanyl
Compound C₂₀H₂₃N₃O₃S₂ 441.55 N/A Methylsulfanyl, oxadiazole, furan
Compound C₁₇H₁₆N₄O₂S₃ 428.53 N/A Benzylidene, thioxothiazolidinone, thiadiazole

*Inferred from structural similarity to compounds.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 8h () increases melting point (158–159°C) due to enhanced dipole interactions, whereas the methyl group in 8e lowers it (117–118°C) . The target’s phenoxy group may reduce crystallinity compared to sulfanyl analogs.
  • Lipophilicity: The phenoxy group in the target compound likely confers higher logP values than sulfanyl or oxadiazole derivatives, favoring membrane permeability .
  • Steric Effects : The 4-phenyl substitution on the thiazole ring in the target compound may hinder rotational freedom compared to smaller substituents (e.g., methyl in 8g) .

Biological Activity

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H18_{18}N2_{2}OS
  • Molecular Weight : 306.41 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-4-phenylthiazole with 3-phenoxypropanoyl chloride in the presence of a base. This method allows for the formation of the amide bond crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1464 µg/mL

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating its potential use in treating inflammatory diseases .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
  • Modulation of Immune Response : By reducing cytokine release, it modulates the immune response effectively.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated that this compound was one of the most effective against resistant strains of bacteria, highlighting its potential for further development as a therapeutic agent .
  • Case Study on Anti-inflammatory Effects :
    In a preclinical model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. This suggests its potential utility in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between thiazole-amine precursors and functionalized propanamide derivatives. For example, nucleophilic substitution of 3-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide with phenoxide ions in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 60–80°C yields the target compound. Reaction monitoring via TLC and purification via silica gel chromatography (e.g., 98% DCM/2% MeOH) ensures purity .

Q. How can crystallographic data validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software (e.g., SHELX-97) provides precise bond lengths, angles, and torsion angles. For thiazole derivatives, monoclinic or orthorhombic crystal systems (e.g., P21/c) are common. Hydrogen bonding networks (e.g., N–H⋯O interactions) can stabilize the crystal lattice, as seen in analogous thiazole-urea structures .

Q. What spectroscopic techniques are critical for characterizing its purity and functional groups?

  • Methodological Answer :

  • FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring (C=N, ~1500–1600 cm⁻¹) vibrations.
  • NMR : ¹H NMR reveals phenoxy protons (δ 6.8–7.4 ppm) and thiazole methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms the propanamide backbone (C=O at ~170 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₉N₂O₂S: 351.1174).

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) using software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential (ESP) maps, and Fukui indices. Multiwfn visualizes electron localization functions (ELF) to identify nucleophilic/electrophilic sites. For example, the thiazole ring’s electron-deficient nature may drive interactions with biological targets .

Q. What strategies resolve discrepancies between predicted bioactivity and experimental results?

  • Methodological Answer : If in vitro assays show lower activity than computational docking (e.g., Autodock Vina), perform SC-XRD of the compound bound to its target (e.g., enzyme active site). Compare observed binding modes (e.g., hydrogen bonds, π-π stacking) with docking poses. Adjust force field parameters or use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility .

Q. How does structural modification of the phenoxy or thiazole groups affect its pharmacological profile?

  • Methodological Answer : Synthesize analogs with substituents on the phenoxy ring (e.g., electron-withdrawing -NO₂ or bulky -CF₃) and evaluate via structure-activity relationship (SAR) studies. Use in vitro assays (e.g., kinase inhibition, cytotoxicity) and correlate results with steric/electronic parameters (e.g., Hammett constants, logP). For instance, fluorinated analogs may enhance metabolic stability .

Q. What role do non-covalent interactions play in its supramolecular assembly?

  • Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯π, van der Waals). In crystal packing, thiazole rings often form slipped-parallel π-stacking, while propanamide chains participate in hydrogen-bonded networks. These features influence solubility and crystallinity .

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